An In-depth Technical Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
An In-depth Technical Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. While a published crystal structure for this specific molecule is not publicly available, this whitepaper serves as a detailed procedural and interpretive guide, leveraging data from closely related structures to illustrate the principles and expected outcomes of such an analysis.
Introduction: The Significance of Boronic Esters in Modern Chemistry
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (C₁₀H₁₃BO₃, CAS No: 141522-26-1) belongs to the family of boronic esters, a class of compounds of immense importance in organic synthesis and medicinal chemistry.[1] These molecules are critical intermediates, most notably as stable, easily handled precursors to boronic acids used in Suzuki-Miyaura cross-coupling reactions. The 1,3,2-dioxaborinane ring serves as a protecting group for the boronic acid moiety, enhancing its stability for storage and handling.
The steric and electronic properties of the 2-methoxyphenyl group can significantly influence the reactivity, stability, and intermolecular interactions of the molecule. A precise understanding of its three-dimensional structure is paramount for predicting its behavior in chemical reactions, designing novel catalysts, and developing new pharmaceutical agents. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this atomic-level structural information.[2][3]
This guide will detail the complete workflow for the structural elucidation of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, from chemical synthesis and crystallization to data analysis and interpretation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
A common and effective method for the synthesis of 1,3,2-dioxaborinane protected boronic acids is the esterification of the corresponding boronic acid with a 1,3-diol. In this case, 2-methoxyphenylboronic acid would be reacted with 1,3-propanediol.
Experimental Protocol: Synthesis
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-methoxyphenylboronic acid (1 equivalent) in a suitable solvent such as toluene.
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Addition of Reagents: Add 1,3-propanediol (1.1 equivalents) to the solution.
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Dehydration: Heat the mixture to reflux. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
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Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane.
Growing Diffraction-Quality Single Crystals
Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. The ideal crystal for SC-XRD should be a single, unflawed entity with dimensions typically between 0.1 and 0.3 mm.[4]
Experimental Protocol: Crystal Growth
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Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
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Slow Evaporation: Dissolve the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
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Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble, but which is miscible with the solvent. The vapor of the non-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.
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Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The decrease in solubility with temperature can lead to crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive technique that provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[2][5]
The SC-XRD Workflow
The process from a suitable crystal to a refined molecular structure follows a well-defined path.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final crystal structure.
Step-by-Step SC-XRD Protocol
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling under a stream of liquid nitrogen to prevent radiation damage.[4]
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Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and a series of diffraction patterns (frames) are collected.[2]
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Data Integration and Reduction: The raw diffraction data is processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal.
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Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map, from which an initial model of the molecular structure can be derived.
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Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction intensities.
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Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[6][7]
Structural Analysis and Interpretation: An Illustrative Example
As the crystal structure for 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is not available, we will discuss the expected structural features and use the published data for a closely related analogue, 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol ester), to provide concrete examples of crystallographic data.[8] This compound shares the key 2-methoxyphenylboron moiety.
Crystallographic Data Table (Illustrative Analogue)
The following table summarizes the kind of crystallographic data that would be obtained from a successful SC-XRD experiment.
| Parameter | Illustrative Value (for Analogue) | Description |
| Formula | C₁₃H₁₉BO₃ | The chemical formula of the molecule in the crystal. |
| M.W. | 234.10 g/mol | The molecular weight of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry operations of the crystal. |
| a, b, c (Å) | a = 6.12, b = 13.45, c = 16.23 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 1334.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | ~0.05 | A measure of the agreement between the model and the data. |
| (Note: Specific cell parameters for the analogue are illustrative and would be sourced from its CCDC entry, CCDC 726767).[8] |
Key Structural Features for Analysis
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Conformation of the Dioxaborinane Ring: The six-membered 1,3,2-dioxaborinane ring is expected to adopt a chair or a twisted-boat conformation. The specific conformation would be determined by calculating the torsion angles within the ring. This conformation is crucial as it influences the steric environment around the boron atom.
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Planarity of the Aromatic System: The 2-methoxyphenyl group will be largely planar. A key parameter to analyze is the torsion angle between the plane of the phenyl ring and the C-O-B plane of the dioxaborinane ring. This angle reveals the degree of rotation around the C-B bond.
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Orientation of the Methoxy Group: The orientation of the methoxy group relative to the phenyl ring and the boron atom is of significant interest. Intramolecular interactions, such as a potential weak B···O interaction between the boron atom and the methoxy oxygen, could influence this orientation and affect the Lewis acidity of the boron center.
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Intermolecular Interactions: The packing of molecules in the crystal lattice would be analyzed to identify non-covalent interactions like C-H···O hydrogen bonds or π-π stacking between phenyl rings. These interactions govern the solid-state properties of the material.
Application in Research and Drug Development
A detailed crystal structure provides invaluable insights for:
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Rational Drug Design: Understanding the precise 3D shape and electronic properties allows for the design of molecules with improved binding affinity to biological targets.
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Reaction Mechanism Studies: The steric hindrance and electronic effects revealed by the structure can help explain observed reactivity and selectivity in chemical reactions.
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Materials Science: Crystal packing information is essential for understanding and predicting physical properties like solubility, melting point, and polymorphism, which are critical in pharmaceutical formulation and materials development.
Conclusion
The structural elucidation of molecules like 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane via single-crystal X-ray diffraction is a cornerstone of modern chemical research. It provides an unambiguous, atomic-resolution picture that is fundamental to understanding and predicting chemical behavior. This guide outlines the comprehensive workflow, from synthesis to data interpretation, providing researchers with the procedural knowledge necessary to undertake such an analysis and leverage its powerful insights in their scientific endeavors.
References
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National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]
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